Piroxicam-beta-cyclodextrin is a pharmaceutical compound formed by the complexation of piroxicam, a non-steroidal anti-inflammatory drug (NSAID), with beta-cyclodextrin, a cyclic oligosaccharide. This formulation aims to enhance the solubility and bioavailability of piroxicam while minimizing gastrointestinal side effects commonly associated with NSAIDs. The compound has been used in clinical settings for over 25 years, particularly in Europe, and has demonstrated improved tolerability and faster onset of analgesic effects compared to uncomplexed piroxicam .
Piroxicam-beta-cyclodextrin is synthesized from piroxicam, which is derived from the pyridyl group of compounds, and beta-cyclodextrin, which is obtained from the enzymatic degradation of starch. The combination results in a new molecular entity that retains the therapeutic properties of piroxicam while enhancing its pharmacokinetic profile .
This compound falls under the category of pharmaceutical complexes, specifically within the realm of drug delivery systems that utilize cyclodextrins to improve solubility and absorption characteristics of poorly soluble drugs. It is classified as an analgesic and anti-inflammatory agent due to its primary use in pain management .
The molecular structure of piroxicam-beta-cyclodextrin consists of a piroxicam molecule encapsulated within the hydrophobic cavity of beta-cyclodextrin. The complexation alters the physical state of piroxicam from crystalline to amorphous, significantly enhancing its solubility.
The formation of piroxicam-beta-cyclodextrin involves non-covalent interactions such as hydrogen bonding and van der Waals forces between the guest (piroxicam) and host (beta-cyclodextrin). This interaction stabilizes the drug within the cyclodextrin cavity, enhancing its solubility in aqueous environments.
Piroxicam acts primarily by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain. When formulated as beta-cyclodextrin complex, it maintains this mechanism but with improved pharmacokinetics.
Piroxicam-beta-cyclodextrin has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: